H-Asn(GlcNAc-beta-D)-OH

Catalog No.
S579963
CAS No.
2776-93-4
M.F
C12H21N3O8
M. Wt
335.31 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Asn(GlcNAc-beta-D)-OH

CAS Number

2776-93-4

Product Name

H-Asn(GlcNAc-beta-D)-OH

IUPAC Name

(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid

Molecular Formula

C12H21N3O8

Molecular Weight

335.31 g/mol

InChI

InChI=1S/C12H21N3O8/c1-4(17)14-8-10(20)9(19)6(3-16)23-11(8)15-7(18)2-5(13)12(21)22/h5-6,8-11,16,19-20H,2-3,13H2,1H3,(H,14,17)(H,15,18)(H,21,22)/t5-,6+,8+,9+,10+,11+/m0/s1

InChI Key

YTTRPBWEMMPYSW-HRRFRDKFSA-N

SMILES

CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)N)CO)O)O

Synonyms

2-acetamido-1-(beta-L-aspartamido)-1,2-dideoxy-beta-D-glucose, 2-acetamido-1-N-(4'-L-aspartyl)-2-deoxy-beta-D-glucopyranosylamine, 4-N-2-acetamido-2-deoxy-beta-D-glucopyranosyl-L-asparagine, AADG, acetylglucosaminylasparagine, asparaginylglucosamine, aspartylglucosamine, aspartylglucosylamine, aspartylglycosamine, N(4)-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-L-asparagine, N(4)-(2-acetamido-2-deoxyglucopyranosyl)asparagine, N-(2-acetylamino)-2-deoxy-beta-D-glucopyranosyl-L-asparagine, N-acetylglucosaminylasparagine, N-ADGP-Asn

Canonical SMILES

CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)[O-])[NH3+])CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)[O-])[NH3+])CO)O)O

Aspartylglucosaminuria

Aspartylglucosaminuria is a rare inherited metabolic disorder caused by a deficiency in the enzyme aspartylglucosaminidase. This enzyme is responsible for breaking down N-acetylglucosaminylasparagine in lysosomes, which are cellular compartments that degrade waste products. When aspartylglucosaminidase is deficient, N-acetylglucosaminylasparagine accumulates in various tissues, leading to cellular dysfunction and organ damage.

Research on aspartylglucosaminuria focuses on understanding the mechanisms of the disease, developing diagnostic tools, and exploring potential treatment options. Here's how N-acetylglucosaminylasparagine plays a role:

  • Biomarker

    Measuring the levels of N-acetylglucosaminylasparagine in tissues and urine can aid in the diagnosis of aspartylglucosaminuria. Studies have shown significantly elevated levels of N-acetylglucosaminylasparagine in patients compared to healthy controls .

  • Disease Progression

    Understanding the distribution of N-acetylglucosaminylasparagine in different tissues can provide insights into the progression of the disease and the organs most affected. Research has revealed that N-acetylglucosaminylasparagine accumulates to higher levels in tissues with high metabolic activity, like the liver and spleen .

H-Asn(GlcNAc-beta-D)-OH, also known as N-gamma-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-L-asparagine, is a compound characterized by the presence of an N-acetylglucosamine moiety linked to the amino acid asparagine. This compound belongs to a class of glycosylated amino acids and plays a significant role in various biological processes. The structure consists of an asparagine residue with a beta-linked N-acetylglucosamine attached at the nitrogen atom, which influences its biochemical properties and interactions.

  • Protein folding and stability: N-linked glycans can influence protein folding, stability, and trafficking within the cell [].
  • Cell-cell recognition: Glycosylation patterns can act as recognition tags for cell-cell interactions and signaling processes.
  • Immune response: Glycans can interact with immune receptors, influencing the immune response.
Typical of glycosylated compounds. These include:

  • Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions, releasing N-acetylglucosamine and asparagine.
  • Acetylation/Deacetylation: The acetyl group on the N-acetylglucosamine can be modified, impacting the compound's solubility and reactivity.
  • Formation of Derivatives: This compound can react with other nucleophiles, leading to the formation of diverse derivatives useful in biochemical research.

H-Asn(GlcNAc-beta-D)-OH exhibits several biological activities:

  • O-GlcNAcylation: It is involved in the modification of proteins through O-linked N-acetylglucosamine, affecting protein function, stability, and cellular signaling pathways .
  • Cellular Regulation: This compound plays a role in cellular responses to nutrient availability, influencing metabolic pathways through its involvement in the hexosamine biosynthetic pathway .
  • Potential Therapeutic

The synthesis of H-Asn(GlcNAc-beta-D)-OH can be achieved through various methods:

  • Chemical Synthesis: This involves coupling asparagine with N-acetylglucosamine under controlled conditions, typically using activating agents like carbodiimides to facilitate the formation of the amide bond.
  • Enzymatic Synthesis: Enzymes such as glycosyltransferases can catalyze the transfer of N-acetylglucosamine from donor substrates to asparagine residues in a more selective manner.
  • Total Synthesis Approaches: Advanced synthetic strategies may involve multiple steps, including protecting group chemistry and selective deprotection to yield the final product.

H-Asn(GlcNAc-beta-D)-OH has several applications:

  • Biochemical Research: It serves as a model compound for studying glycosylation processes and their effects on protein function.
  • Pharmaceutical Development: Its role in O-GlcNAc modification makes it relevant for drug design targeting glycosylation-related pathways.
  • Diagnostic Tools: The presence of this compound can be used as a biomarker for certain diseases, aiding in diagnosis and monitoring.

Studies have shown that H-Asn(GlcNAc-beta-D)-OH interacts with various proteins and enzymes involved in glycosylation:

  • Protein Binding: It can bind to specific lectins or glycan-binding proteins, influencing cellular signaling.
  • Enzyme Substrates: It acts as a substrate for enzymes like O-linked N-acetylglucosamine transferases, which modify target proteins by adding O-acetylglucosamine residues .

H-Asn(GlcNAc-beta-D)-OH shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
N-Acetyl-D-glucosamineSimple monosaccharidePrecursor for O-GlcNAc modification
O-Linked N-AcetylglucosamineLinked to serine/threonine residuesInvolved directly in protein modification
N-Glycolylneuraminic acidContains sialic acid moietyPlays a role in cell-cell interactions
ChitobioseDisaccharide composed of two N-acetylglucosaminesForms part of chitin structure

H-Asn(GlcNAc-beta-D)-OH is unique due to its specific linkage to asparagine, which distinguishes it from other glycosides that typically attach to serine or threonine residues. This specificity may confer distinct biological functions and regulatory roles within cellular environments.

Physical Description

Solid

XLogP3

-5.7

UNII

Q9ODP9B8O5

Other CAS

2776-93-4

Wikipedia

N(4)-(beta-N-acetyl-D-glucosaminyl)-L-asparagine

Dates

Modify: 2023-08-15

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